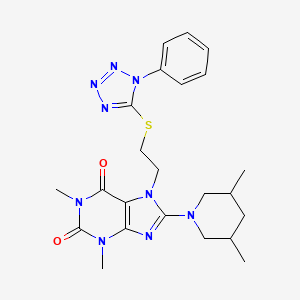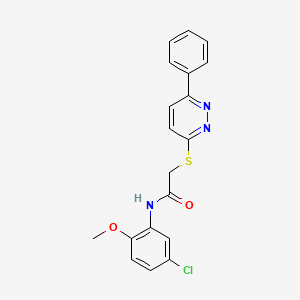
(6-氟-4-(4-苯基哌嗪-1-基)喹啉-3-基)(4-甲氧苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The title compounds have been synthesized from the lead molecule 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This reacted with thionyl chloride to give acid chloride and with hydrazine hydrate to afford hydrazide. The hydrazide on condensation with substituted aromatic aldehydes gave Schiff base; these on reaction with N - (4-methoxyphenyl) piperazine and thioglycolic acid furnished the title compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of the lead molecule with thionyl chloride to give acid chloride, the reaction of the acid chloride with hydrazine hydrate to afford hydrazide, the condensation of the hydrazide with substituted aromatic aldehydes to give Schiff base, and the reaction of the Schiff base with N - (4-methoxyphenyl) piperazine and thioglycolic acid to furnish the title compounds .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of (6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone:
Neurodegenerative Disease Research
This compound has shown potential in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its structure allows it to interact with specific neural receptors and enzymes, potentially inhibiting the progression of these diseases by modulating neurotransmitter levels and reducing oxidative stress .
Psychiatric Disorder Treatment
The compound’s interaction with dopamine and serotonin receptors makes it a candidate for treating psychiatric disorders like schizophrenia and depression. By modulating these neurotransmitter systems, it may help alleviate symptoms and improve cognitive function .
Cancer Research
Research has indicated that this compound might possess anti-cancer properties. Its ability to interfere with cell signaling pathways and induce apoptosis in cancer cells makes it a promising candidate for developing new cancer therapies .
Anti-inflammatory Applications
The compound has been studied for its anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation, making it useful in treating chronic inflammatory conditions such as rheumatoid arthritis .
Diabetes Treatment
Research has suggested that this compound could play a role in diabetes management. It may improve insulin sensitivity and regulate blood glucose levels, providing a new avenue for diabetes treatment.
These applications highlight the versatility and potential of (6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone in various fields of scientific research.
If you have any specific questions or need further details on any of these applications, feel free to ask!
未来方向
The future directions for research on this compound could include further investigation into its potential applications, given its structural similarity to quinolones which are known to have various medicinal properties . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, could be beneficial.
属性
IUPAC Name |
[6-fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O2/c1-33-22-10-7-19(8-11-22)27(32)24-18-29-25-12-9-20(28)17-23(25)26(24)31-15-13-30(14-16-31)21-5-3-2-4-6-21/h2-12,17-18H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPXIXIIOAHKIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone](/img/structure/B2493296.png)
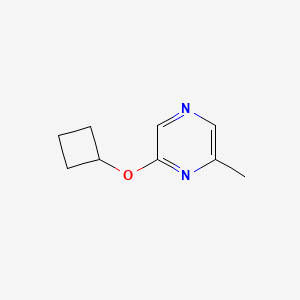
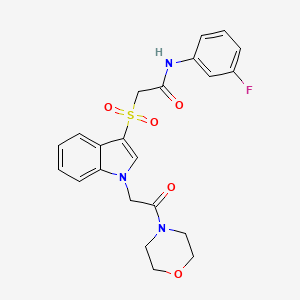
![N-(2,4-difluorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2493300.png)

![Methyl 2-[2-(2-phenoxyacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2493306.png)
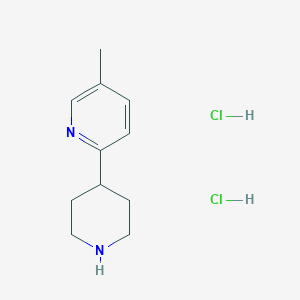
![5-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2493310.png)
![({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid](/img/structure/B2493311.png)
![{6-Chloro-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2493313.png)

